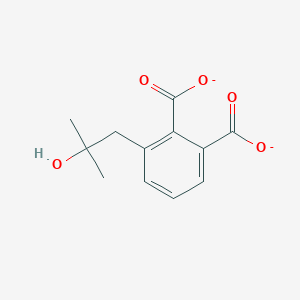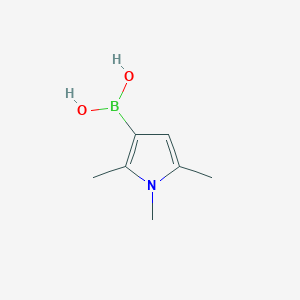
(1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring substituted with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid typically involves the borylation of a suitable pyrrole precursor. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, allowing for the preparation of various boronic acids and boronates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to handle and perform organolithium chemistry on a large scale . This approach enables the synthesis of boronic acids with high throughput and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid can be oxidized to form the corresponding alcohol or ketone.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Protodeboronation: Radical initiators and hydrogen sources are employed.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of alcohols or ketones.
Protodeboronation: Formation of the corresponding hydrocarbon.
Scientific Research Applications
(1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications. The boronic acid group can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid with a phenyl group instead of a pyrrole ring.
Pinacolborane: A boronic ester commonly used in organic synthesis.
Uniqueness
(1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid is unique due to its pyrrole ring structure, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it valuable in specific synthetic applications and research areas .
Properties
Molecular Formula |
C7H12BNO2 |
|---|---|
Molecular Weight |
152.99 g/mol |
IUPAC Name |
(1,2,5-trimethylpyrrol-3-yl)boronic acid |
InChI |
InChI=1S/C7H12BNO2/c1-5-4-7(8(10)11)6(2)9(5)3/h4,10-11H,1-3H3 |
InChI Key |
UYOKTVRMIIMFNA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N(C(=C1)C)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


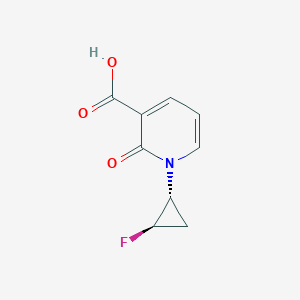
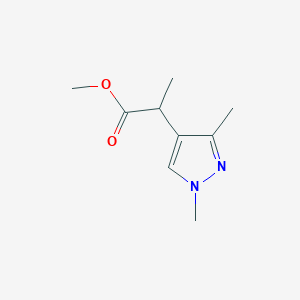
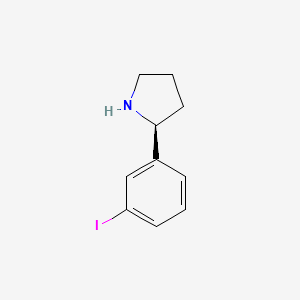
![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B13328683.png)

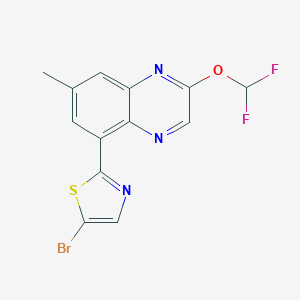
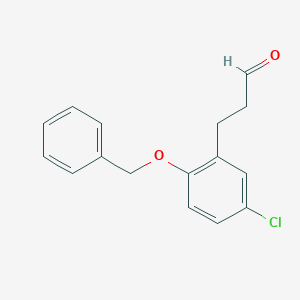
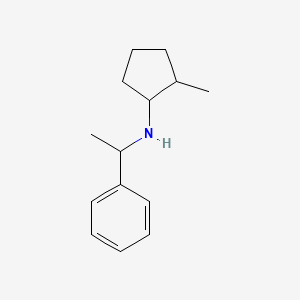
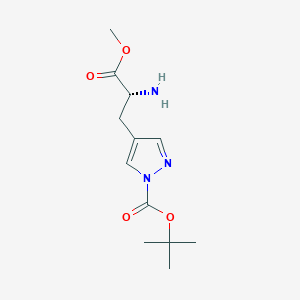

![Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13328724.png)
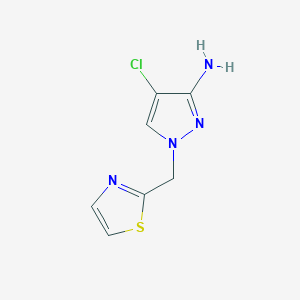
![{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine](/img/structure/B13328728.png)
